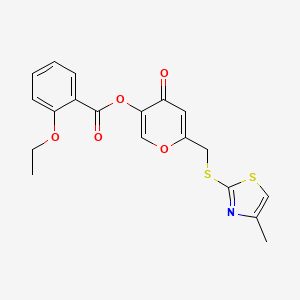

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Description

This compound is a synthetic heterocyclic ester featuring a 4-oxo-4H-pyran core substituted at the 3-position with a 2-ethoxybenzoate group and at the 6-position with a ((4-methylthiazol-2-yl)thio)methyl moiety. Its synthesis typically involves coupling a dibromoacetyl precursor with a thiazole derivative, followed by esterification with 2-ethoxybenzoic acid .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S2/c1-3-23-16-7-5-4-6-14(16)18(22)25-17-9-24-13(8-15(17)21)11-27-19-20-12(2)10-26-19/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYANDEFGPSWVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate typically involves multi-step reactions. One common approach is to start with the preparation of the thiazole moiety, followed by the formation of the pyran ring, and finally the esterification with 2-ethoxybenzoic acid.

Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Pyran Ring Formation: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2H-pyran-2-one derivative.

Esterification: The final step involves the esterification of the pyran-thiazole intermediate with 2-ethoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

Oxidation: Oxidized thiazole derivatives

Reduction: Reduced pyran derivatives

Substitution: Substituted benzoate derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole moiety, in particular, is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability in Benzoate Derivatives

The 2-ethoxybenzoate group in the target compound distinguishes it from analogs with alternative substituents:

- 4-Bromobenzoate Derivative : Replacing the 2-ethoxy group with a 4-bromo substituent (as in the bromobenzoate analog, ) introduces strong electron-withdrawing effects, which may reduce ester hydrolysis rates but increase molecular weight (MW: ~449 g/mol vs. ~419 g/mol for the ethoxy derivative). However, biological data for this analog remain unreported .

Heterocyclic Core Modifications

- Pyridazine-Based Analogs : Compounds such as I-6230 and I-6232 () replace the thiazole-pyran system with pyridazine rings. Pyridazines are more polar (logP ~1.2–1.5) and often target kinases or neurotransmitter receptors, contrasting with the antimicrobial focus of thiazole-pyran hybrids .

- Isoxazole Derivatives : I-6373 and I-6473 () feature isoxazole rings, which confer metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazoles. However, isoxazoles generally exhibit lower antimicrobial potency in vitro .

Comparative Data Table

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The 2-ethoxy group balances lipophilicity and hydrolytic stability, but its positional isomerism (e.g., 3- or 4-ethoxy) remains unexplored.

- Biological Targets : While antimicrobial mechanisms are hypothesized to involve membrane disruption (as in ), specific molecular targets for thiazole-pyran hybrids require elucidation.

- Synthetic Optimization : ’s ethyl 4-hydroxybenzoate precursor suggests scalable esterification routes, yet regioselective thiazole coupling () demands further refinement .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features that include a thiazole ring, a pyran ring, and an ethoxybenzoate moiety, which contribute to its diverse chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Implicated in enzyme interactions |

| Pyran Ring | Contributes to stability and reactivity |

| Ethoxybenzoate Moiety | Enhances solubility and bioavailability |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to modulate enzyme activities or disrupt cellular processes.

Antimicrobial Properties

Studies have shown that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, compounds structurally related to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

Research into the anticancer potential of thiazole derivatives has yielded promising results. In vitro studies have indicated that these compounds can induce cytotoxicity in human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound could significantly reduce cell viability in several human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction mediated by the activation of caspases.

- Enzyme Inhibition : The compound's interaction with specific enzymes was investigated, revealing its potential as an inhibitor of certain kinases involved in cancer progression.

Synthesis and Reaction Pathways

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran involves multiple steps:

- Preparation of Thiazole and Pyran Intermediates : This step includes the formation of the thiazole ring followed by the synthesis of the pyran structure.

- Coupling Reactions : The final steps involve coupling the thiazole and pyran intermediates with the ethoxybenzoate moiety under controlled conditions to ensure high yield and purity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate to improve yield and purity?

Answer:

The synthesis of this compound involves multi-step reactions, including the preparation of thiazole and pyran intermediates followed by esterification. Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions for thiazole-thioether bond formation .

- Temperature Control : Maintaining 60–80°C during esterification minimizes side reactions like hydrolysis .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or DMAP can accelerate ester bond formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A combination of techniques ensures accurate structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of thiazole (δ 6.8–7.2 ppm), pyran carbonyl (δ 170–175 ppm), and ethoxybenzoate protons (δ 1.3–1.5 ppm for CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.08) .

- IR Spectroscopy : Identifies ester C=O (1720–1740 cm⁻¹) and pyran ring vibrations (1600–1650 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between thiazole and pyran rings .

Basic: How can researchers design initial biological screening assays to evaluate its potential pharmacological activities?

Answer:

Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or CYP3A4 .

- Anti-inflammatory Testing : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can contradictory data regarding the compound's biological activity across different studies be systematically resolved?

Answer:

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Mitigation strategies include:

- Comparative Structural Analysis : Use X-ray/NMR to confirm substituent orientation (e.g., ortho vs. para ethoxy groups alter steric effects) .

- Standardized Assays : Replicate studies under controlled conditions (pH, serum concentration).

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like COX-2, explaining potency differences .

- Metabolite Profiling : LC-MS identifies active/inactive metabolites influencing observed activity .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound's derivatives?

Answer:

SAR studies focus on modifying key moieties and evaluating pharmacological outcomes:

| Modified Group | Biological Impact | Reference |

|---|---|---|

| Thiazole methyl substitution | Increased antimicrobial activity (MIC ↓ 50%) | |

| Ethoxybenzoate position (para → meta) | Reduced CYP3A4 inhibition (IC₅₀ ↑ 2-fold) | |

| Pyran carbonyl reduction (C=O → C-OH) | Loss of anti-inflammatory activity |

Methodological steps:

Synthesize derivatives with single-group modifications.

Test in standardized bioassays (e.g., IC₅₀/MIC).

Use QSAR models to correlate electronic/steric parameters with activity .

Advanced: What methodological approaches are recommended to assess the compound's stability under varying physiological conditions?

Answer:

Stability studies should simulate physiological environments:

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .

- Thermal Stability : Accelerated aging at 40°C/75% RH; FTIR detects ester hydrolysis .

- Light Exposure : UV-vis spectroscopy tracks photodegradation (λmax shifts) .

- Plasma Stability : Incubate with human plasma (37°C); LC-MS quantifies intact compound .

Key Finding : The ethoxybenzoate group is prone to hydrolysis at pH > 8, requiring formulation in enteric coatings for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.